molecular formula C20H19N3O2S B3314192 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 950355-47-2

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3314192
CAS No.: 950355-47-2
M. Wt: 365.5 g/mol
InChI Key: XVSZFQKQHVHICW-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structure of this compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and various substituents that contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the 3-(methylsulfanyl)phenyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 3-(methylsulfanyl)aniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including inflammation and infections.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may disrupt microbial cell membranes or inhibit key enzymes in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.

    Pyridazinone derivatives: A broad class of compounds with diverse biological activities, including anti-inflammatory and analgesic properties.

Uniqueness

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-6-8-15(9-7-14)18-10-11-20(25)23(22-18)13-19(24)21-16-4-3-5-17(12-16)26-2/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSZFQKQHVHICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

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